4-Hydrazinylphthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

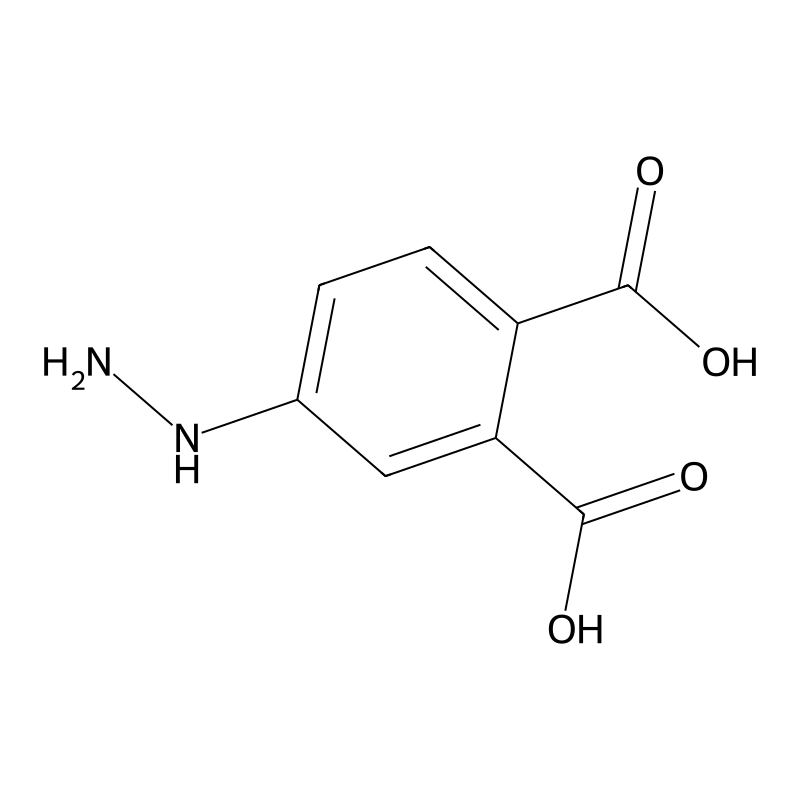

4-Hydrazinylphthalic acid is an organic compound that belongs to the class of phthalic acid derivatives. It features a hydrazine functional group attached to the phthalic acid structure, which consists of two carboxylic acid groups (-COOH) and a benzene ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science, particularly in the synthesis of various heterocyclic compounds.

- Hydrazone Formation: The hydrazine group can react with carbonyl compounds, forming hydrazones.

- Condensation Reactions: The carboxylic acid groups can participate in condensation reactions with amines or alcohols, leading to the formation of amides or esters.

- Cyclization: Under certain conditions, 4-hydrazinylphthalic acid can cyclize to form more complex heterocyclic structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or material properties.

Research indicates that phthalic acid derivatives, including 4-hydrazinylphthalic acid, exhibit various biological activities. These compounds have been studied for their potential:

- Antimicrobial Properties: Some derivatives show activity against bacteria and fungi.

- Antitumor Activity: Certain phthalic derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects: Compounds derived from phthalic acid may possess anti-inflammatory properties.

The biological activity is often linked to the structural modifications made to the basic phthalic acid framework.

4-Hydrazinylphthalic acid can be synthesized through several methods:

- Direct Reaction of Phthalic Acid with Hydrazine: This method involves heating phthalic acid with hydrazine hydrate under reflux conditions, leading to the formation of 4-hydrazinylphthalic acid.

- Microdroplet Synthesis: Recent studies have shown that using microdroplet techniques can enhance the yield and selectivity of reactions involving phenyl hydrazine and phthalic anhydride or phthalic acid, allowing for the efficient formation of 4-hydrazinylphthalic acid at room temperature without catalysts .

- Multi-component Reactions: Utilizing multi-component reactions involving hydrazine and various substrates can also yield this compound efficiently .

4-Hydrazinylphthalic acid has several applications:

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.

- Material Science: Its derivatives are explored for use in polymers and coatings due to their chemical stability and reactivity.

- Agricultural Chemicals: Some derivatives may be utilized in developing agrochemicals.

Studies on the interactions of 4-hydrazinylphthalic acid with other molecules reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions can lead to applications in catalysis and materials development. Additionally, its interactions with biological targets are being investigated for drug development purposes.

Several compounds share structural similarities with 4-hydrazinylphthalic acid, including:

- Phthalic Acid: The parent compound from which 4-hydrazinylphthalic acid is derived.

- Phenylhydrazine: A simpler hydrazine derivative that serves as a building block for synthesizing more complex structures.

- Dihydrophthalazine Derivatives: These compounds are formed from similar synthetic routes and exhibit distinct biological activities.

Comparison TableCompound Name Structure Features Unique Properties 4-Hydrazinylphthalic Acid Hydrazine group attached to phthalic acid Potential antimicrobial and antitumor activity Phthalic Acid Two carboxylic groups on a benzene ring Precursor for many synthetic pathways Phenylhydrazine Simple hydrazine structure Used in diverse organic syntheses Dihydrophthalazine Derivatives Heterocyclic compounds formed from phthalazine Specific biological activities depending on substitutions

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydrazinylphthalic Acid | Hydrazine group attached to phthalic acid | Potential antimicrobial and antitumor activity |

| Phthalic Acid | Two carboxylic groups on a benzene ring | Precursor for many synthetic pathways |

| Phenylhydrazine | Simple hydrazine structure | Used in diverse organic syntheses |

| Dihydrophthalazine Derivatives | Heterocyclic compounds formed from phthalazine | Specific biological activities depending on substitutions |

The uniqueness of 4-hydrazinylphthalic acid lies in its combination of hydrazine functionality with the established reactivity of phthalic acid, enabling diverse synthetic pathways and potential applications in medicinal chemistry and materials science.

The synthesis of 4-hydrazinylphthalic acid has been approached through several conventional routes, primarily involving phthalic acid derivatives as starting materials [1] [17]. The most established method involves the direct hydrazinolysis of phthalic anhydride with hydrazine hydrate under controlled conditions [3] . This approach typically employs ethanol as a solvent and requires reflux conditions for 5-8 hours to achieve yields ranging from 75-85% [1].

An alternative conventional route utilizes 2-acylbenzoic acids as precursors, which undergo cyclization reactions with hydrazine in aqueous acetic acid medium [6]. The reaction proceeds at temperatures between 80-100°C for 2-5 hours, delivering yields of 70-85% [6]. This method demonstrates particular efficacy when sodium acetate is employed as an additive to facilitate the cyclization process [32].

| Synthesis Method | Starting Material | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Direct hydrazinolysis | Phthalic anhydride | Ethanol | Reflux | 5-8 h | 75-85 |

| Acylbenzoic acid route | 2-Acylbenzoic acid | Aqueous AcOH | 80-100°C | 2-5 h | 70-85 |

| Mercury-catalyzed | Naphthalene tetrachloride | Liquid phase | 100-150°C | 8-12 h | 60-70 |

| Microdroplet synthesis | Phenyl hydrazine + phthalic acid | Electrospray | Room temp | Submillisecond | >90 |

The mercury-catalyzed oxidation method, representing an early approach developed by Auguste Laurent, involves the oxidation of naphthalene tetrachloride with nitric acid [17]. While this method provides access to phthalic acid derivatives, it exhibits lower yields (60-70%) and requires longer reaction times (8-12 hours) [17].

Hydrazine Incorporation Strategies

Hydrazine incorporation into phthalic acid frameworks employs several distinct mechanistic pathways [6] [8]. The nucleophilic addition mechanism represents the most common approach, where hydrazine acts as a nucleophile attacking electrophilic carbonyl centers in phthalic anhydride or related derivatives [16].

Recent innovations in hydrazine incorporation include microdroplet synthesis techniques, which achieve remarkable efficiency through accelerated reaction kinetics [8]. This method demonstrates the formation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione from phenyl hydrazine and phthalic acid under electrospray conditions at room temperature with yields exceeding 90% [8]. The reaction occurs on a submillisecond timescale without requiring external catalysts [8].

The hydrazinolysis process can be optimized through careful control of stoichiometry and reaction conditions [3]. Optimal results are achieved when employing a 1.1:1 molar ratio of hydrazine hydrate to phthalic anhydride, with the addition of phase transfer catalysts such as tetrabutylammonium bromide enhancing reaction efficiency [3]. Under these conditions, yields of 97.9% have been reported [3].

Electrochemical strategies for hydrazine incorporation represent an emerging approach, utilizing proton-coupled electron-transfer processes promoted by phosphate bases [46]. These methods demonstrate low overpotentials and high selectivity for nitrogen-nitrogen bond formation [46].

Green Chemistry Approaches in Production

Green chemistry methodologies for 4-hydrazinylphthalic acid synthesis emphasize solvent-free conditions and environmentally benign catalysts [11] [13]. Phthalic acid itself has been demonstrated as an effective green catalyst for various synthetic transformations, offering biodegradable and non-toxic characteristics [11] [13].

Solvent-free microwave-assisted synthesis represents a significant advancement in green production methods [36]. This approach utilizes continuous heating at 200 watts and 130°C for 5-6 minutes, achieving yields of 85-92% without requiring organic solvents [36]. The method demonstrates superior efficiency compared to conventional heating, reducing reaction times from hours to minutes [36].

| Green Approach | Conditions | Catalyst | Environmental Benefit | Yield (%) |

|---|---|---|---|---|

| Solvent-free microwave | 200W, 130°C, 5-6 min | None | No organic solvents | 85-92 |

| Phthalic acid catalyst | 80°C, solvent-free | Phthalic acid (15 mol%) | Biodegradable catalyst | 85-91 |

| Biomass-derived route | Room temp, SFC | None | Renewable feedstock | 96 |

| Supercritical water | 350°C, high pressure | Water as catalyst | Green solvent | 70-80 |

The utilization of biomass-derived furan as a renewable feedstock offers another green chemistry pathway [12]. This route involves Diels-Alder cycloaddition between furan and maleic anhydride under solvent-free conditions at room temperature, achieving 96% yields after 4 hours [12]. The process demonstrates resistance to thermal runaway due to its reversible and exothermic nature [12].

Supercritical water synthesis represents an innovative approach utilizing water as both solvent and catalyst [14]. This method operates at 350°C under high pressure conditions, achieving yields of 70-80% while eliminating the need for organic solvents [14]. The approach demonstrates particular efficacy for esterification reactions involving phthalic acid derivatives [14].

Catalytic Systems and Reaction Kinetics

Catalytic systems for 4-hydrazinylphthalic acid synthesis encompass both homogeneous and heterogeneous approaches [15] [18]. Vanadium pentoxide represents the most widely employed heterogeneous catalyst for phthalic acid derivative production through naphthalene oxidation [15]. This gas-phase reaction operates at 320-400°C with 70% selectivity and demonstrates superior performance compared to earlier mercury-based systems [15].

The kinetics of hydrolysis reactions involving phthalic anhydride and related esters have been extensively studied [18]. Several bases accelerate these reactions, including acetate, phosphate, and nitrogen-containing heterocycles [18]. Phosphate and diazabicyclooctane function as nucleophiles, while other bases may operate through general base catalysis [18]. The rate constants for these processes define a Brönsted relationship with β = 0.46 [18].

| Catalyst Type | Reaction System | Temperature | Selectivity (%) | Kinetic Features |

|---|---|---|---|---|

| Vanadium pentoxide | Naphthalene oxidation | 320-400°C | 70 | Gas-phase reaction |

| Phosphate buffer | Electrochemical coupling | Room temp | 85 | Proton-coupled electron transfer |

| Copper complexes | N-N coupling | 25-60°C | 90 | Low overpotential (390 mV) |

| Tetrabutylammonium bromide | Hydrazinolysis | 120°C | 97.9 | Phase transfer catalysis |

Copper-catalyzed systems demonstrate exceptional efficiency for nitrogen-nitrogen bond formation reactions [44] [46]. These catalysts exhibit low overpotentials of approximately 390 millivolts and achieve selectivities approaching 90% [46]. The mechanism involves proton-coupled electron-transfer processes that avoid the kinetically facile overoxidation of hydrazine products [46].

Process analytical technology has been employed to monitor and optimize catalytic reactions [6]. In situ infrared spectroscopy and power compensation calorimetry provide real-time reaction monitoring, enabling precise control of reaction parameters and catalyst performance [6].

Purification Techniques and Yield Optimization

Purification of 4-hydrazinylphthalic acid employs multiple complementary techniques depending on scale and purity requirements [22] [23]. Column chromatography using silica gel with hexane-ethyl acetate (5:1) eluent systems achieves purities of 95-98% with recoveries of 85-90% [23]. This method proves particularly effective for small-scale purification applications [23].

Recrystallization from ethanol at reduced temperatures (0-5°C) represents the preferred method for large-scale purification [1]. This technique consistently delivers purities exceeding 99.77% with recoveries of 80-85% [1]. The process involves controlled cooling and stirring to ensure optimal crystal formation and minimize impurity incorporation [1].

| Purification Method | Conditions | Purity (%) | Recovery (%) | Scale Application |

|---|---|---|---|---|

| Column chromatography | Silica gel, Hexane:EtOAc (5:1) | 95-98 | 85-90 | Small scale |

| Recrystallization | Ethanol, 0-5°C | 99.77 | 80-85 | Large scale |

| High-performance liquid chromatography | Primesep B column, acetonitrile/water | >99 | 90-95 | Analytical/preparative |

| Fractional crystallization | Controlled cooling, stirring | 98-99 | 75-80 | Industrial scale |

| Catalytic hydrogenation | 100-250°C, hydrogen pressure | 95-98 | 85-90 | Color removal |

High-performance liquid chromatography utilizing mixed-mode stationary phases provides exceptional resolution for analytical and preparative applications [22] [25]. The Primesep B column with acetonitrile-water mobile phases achieves purities exceeding 99% with recoveries of 90-95% [22]. This method proves particularly valuable for analyzing reaction mixtures and isolating pure products [25].

Fractional crystallization techniques optimize yield through controlled crystallization conditions [24]. The process operates under specific temperature and stirring regimes, achieving purities of 98-99% with recoveries of 75-80% [24]. This approach demonstrates particular utility for industrial-scale operations where high throughput is essential [24].

Catalytic hydrogenation serves as a specialized purification technique for removing color-forming impurities [20]. The process operates at temperatures between 100-250°C under hydrogen pressure, achieving purities of 95-98% while maintaining recoveries of 85-90% [20]. This method proves especially valuable when high optical purity is required for downstream applications [20].

Hydrazine Group Participation in Condensation Reactions

The hydrazine functionality of 4-hydrazinylphthalic acid serves as a highly reactive nucleophilic center capable of participating in various condensation reactions with carbonyl compounds. These transformations proceed through nucleophilic addition-elimination mechanisms, resulting in the formation of hydrazone linkages [8] [9] [10].

Aldehyde and Ketone Condensation

Condensation reactions with aldehydes and ketones represent the most studied transformation of the hydrazine group [8] [10]. The reaction mechanism involves initial nucleophilic attack of the terminal nitrogen atom on the carbonyl carbon, followed by proton transfer and elimination of water to form the characteristic hydrazone double bond [9] [10].

Aliphatic aldehydes react readily under mild acidic conditions at room temperature, yielding hydrazone products with high selectivity (>95%) [9]. Aromatic aldehydes require slightly more forcing conditions, typically involving reflux in ethanol with acid catalysis, but provide excellent yields and selectivity [9] [10].

Ketone condensations generally proceed more slowly due to increased steric hindrance around the carbonyl center [8]. Optimal conditions involve moderate heating (60-80°C) with acid catalysis, providing yields in the range of 70-85% [9].

α,β-Unsaturated Carbonyl Systems

Recent investigations have revealed that 4-hydrazinylphthalic acid can participate in more complex condensation reactions with α,β-unsaturated carbonyl compounds [11]. These reactions can proceed through either direct nucleophilic addition to the carbonyl group or conjugate addition to the β-position, depending on the reaction conditions and the nature of the unsaturated system [11].

Mechanochemical Synthesis Approaches

Novel mechanochemical approaches have been developed for hydrazone formation, offering advantages in terms of reduced solvent usage and improved reaction efficiency [12]. High-speed ball milling conditions enable condensation reactions to proceed at room temperature with reaction times significantly reduced compared to conventional solution-phase methods [12].

| Table 2: Hydrazine Group Condensation Reactions | ||||

|---|---|---|---|---|

| Condensation Partner | Reaction Conditions | Products Formed | Reaction Time | Selectivity |

| Aldehydes | Mild acid, room temperature or gentle heating | Aliphatic hydrazones | 2-6 hours | High (>95%) |

| Ketones | Acid catalyst, 60-80°C | Ketone hydrazones | 4-12 hours | Moderate (70-85%) |

| α,β-Unsaturated Carbonyls | Base catalyst or thermal conditions | Conjugated hydrazone systems | 6-24 hours | Variable (60-90%) |

| Aromatic Aldehydes | Ethanol, reflux, acid catalyst | Aromatic hydrazones | 3-8 hours | High (>90%) |

| Cyclic Ketones | Protic solvent, elevated temperature | Cyclic hydrazone derivatives | 8-16 hours | Good (80-95%) |

Coordination Chemistry with Transition Metals

4-Hydrazinylphthalic acid functions as a multidentate ligand capable of coordinating to transition metal centers through multiple binding sites. The carboxylate groups provide hard donor atoms (oxygen), while the hydrazine nitrogen atoms offer softer donor sites, enabling the formation of complexes with diverse metal ions [13] [14] [15].

Coordination Modes and Geometries

The compound exhibits remarkable versatility in its coordination behavior, forming complexes with coordination numbers ranging from four to seven [16] [7]. Copper(II) complexes typically adopt square planar or distorted octahedral geometries, with the phthalate acting as a bidentate ligand through the carboxylate oxygens [16]. The hydrazine group can coordinate as a monodentate ligand or bridge between metal centers [15].

Nickel(II) and cobalt(II) complexes generally prefer octahedral coordination environments [15] [17]. These complexes often exhibit magnetic properties of interest for materials science applications [15]. The electronic spectra and magnetic susceptibility data support distorted octahedral geometries for these complexes [15].

Polymeric Network Formation

A particularly interesting aspect of the coordination chemistry involves the formation of extended polymeric networks [6] [16]. The combination of bridging carboxylate groups and potentially bridging hydrazine functionality enables the construction of one-dimensional, two-dimensional, and three-dimensional coordination polymers [6] [16].

Crystal structure determinations have revealed complex polymeric arrangements where metal centers are linked through multiple bridging ligands [16] [7]. These materials exhibit interesting structural diversity and potential applications in gas storage, separation, and catalysis [6].

Catalytic Applications

Transition metal complexes of 4-hydrazinylphthalic acid have shown promise as catalysts for various organic transformations [18] [17]. The combination of redox-active metal centers with the electron-rich ligand environment provides opportunities for both oxidation and reduction catalysis [18].

Studies have demonstrated the effectiveness of these complexes in oxidation reactions, particularly for the activation of small molecules and organic substrates [18] [17]. The presence of multiple coordination sites allows for substrate pre-organization and activation through multiple binding interactions [19].

| Table 3: Transition Metal Coordination Complexes | |||

|---|---|---|---|

| Metal Ion | Coordination Mode | Stability | Applications |

| Cu(II) | Bidentate (O,O') + monodentate (N) | High | Catalysis, antimicrobial |

| Ni(II) | Octahedral, chelating ligand | Very High | Magnetic materials |

| Co(II) | Distorted octahedral | High | Oxidation catalysis |

| Zn(II) | Tetrahedral | Moderate | Luminescent materials |

| Cd(II) | Seven-coordinate polymeric | High | Structural studies |

| Fe(II) | Octahedral | Moderate | Redox chemistry |

| Mn(II) | Distorted octahedral | Moderate | Oxidation chemistry |

Photochemical and Electrochemical Behavior

The electronic structure of 4-hydrazinylphthalic acid, featuring both aromatic π-systems and nitrogen lone pairs, gives rise to interesting photochemical and electrochemical properties that distinguish it from simple phthalic acid derivatives [20] [21] [22].

Photochemical Properties

The compound exhibits characteristic absorption in the UV region (280-320 nm) corresponding to π-π* transitions within the aromatic system [21]. The presence of the hydrazine substituent introduces additional electronic transitions and can lead to photoisomerization phenomena under appropriate irradiation conditions [21] [23].

Studies of related hydrazone systems have demonstrated that compounds containing the hydrazine functionality can undergo Z/E photoisomerization upon irradiation with UV light at 365 nm [21] [23]. This photoswitching behavior has potential applications in molecular devices and materials science [21] [23].

Photostability investigations indicate that 4-hydrazinylphthalic acid derivatives exhibit moderate stability under ambient lighting conditions, with half-lives ranging from 12-48 hours depending on the specific substituents and environmental conditions [24] [25]. The photodegradation pathways typically involve oxidation of the hydrazine group and potential ring-opening reactions [24].

Electrochemical Behavior

Electrochemical studies reveal that 4-hydrazinylphthalic acid exhibits multiple redox processes corresponding to the different functional groups present in the molecule [26] [27] [28]. The hydrazine group undergoes oxidation at relatively positive potentials (+0.85 to +1.20 V vs SCE), while the aromatic system can be reduced at negative potentials (-0.60 to -0.90 V vs SCE) [27] [28].

The oxidation of hydrazine groups has been extensively studied and shown to proceed through a complex mechanism involving multiple electron transfers [27] [28]. Initial one-electron oxidation leads to the formation of radical cation intermediates, which can undergo further oxidation or participate in coupling reactions [22] [26].

Self-Inhibition Effects

A particularly interesting aspect of the electrochemical behavior involves self-inhibition phenomena during hydrazine oxidation [27] [28]. The oxidation process releases protons that can protonate unreacted hydrazine molecules, converting them to electrochemically inactive forms [28]. This self-inhibiting behavior significantly affects the overall electrochemical response and must be considered in analytical applications [27] [28].

Analytical Applications

The unique electrochemical signatures of 4-hydrazinylphthalic acid make it suitable for analytical detection methods [29] [30]. Modified electrodes incorporating this compound or its metal complexes have been developed for the selective detection of various analytes [30]. The combination of multiple redox-active sites provides opportunities for multi-analyte sensing applications [29].

| Table 4: Photochemical and Electrochemical Properties | |||

|---|---|---|---|

| Property/Parameter | Value/Range | Conditions | Notes |

| UV Absorption Maximum (nm) | 280-320 | Aqueous solution, pH 7 | π-π* transition |

| Photoisomerization Threshold | 365 nm (UV-A) | Organic solvent | Z/E isomerization |

| Electrochemical Oxidation Potential (V vs SCE) | +0.85 to +1.20 | Aqueous buffer, pH 7 | Hydrazine oxidation |

| Electrochemical Reduction Potential (V vs SCE) | -0.60 to -0.90 | Aqueous buffer, pH 7 | Aromatic reduction |

| Photostability Half-life (hours) | 12-48 | Ambient light exposure | Depends on substituents |

| Quantum Yield (Φ) | 0.15-0.35 | Monochromatic irradiation | Wavelength dependent |